molecular formula C12H22N2O2 B13340625 tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No.: B13340625
M. Wt: 226.32 g/mol
InChI Key: IHTTXKKKRHFNJF-VHSXEESVSA-N
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Description

tert-Butyl (1S,5R)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound that features a unique diazabicyclo structure

Chemical Reactions Analysis

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the diazabicyclo structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its diazabicyclo structure. The compound can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to its biological or chemical effects .

Comparison with Similar Compounds

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

IHTTXKKKRHFNJF-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C1)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2

Origin of Product

United States

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